(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is a complex organic compound known for its significant role in various scientific fields, particularly in medicinal chemistry. This compound is structurally related to anthracyclines, a class of drugs used in cancer treatment. Its unique structure, characterized by multiple hydroxyl groups and a tetracene backbone, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the acetylation of a precursor molecule followed by a series of hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for yield and purity, often employing advanced purification methods such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace hydroxyl groups with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can generate a wide range of derivatives with varying functional groups.
Scientific Research Applications
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and enzyme interactions due to its ability to intercalate with DNA.
Medicine: As a derivative of anthracyclines, it is studied for its potential anticancer properties and mechanisms of action.
Industry: It finds applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death, which is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline with a similar structure but different functional groups, widely used in cancer treatment.
Daunorubicin: Similar to doxorubicin, with slight variations in its chemical structure, also used as an anticancer agent.
Idarubicin: A derivative with enhanced lipophilicity, allowing for better cellular uptake and efficacy.
Uniqueness
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for studying DNA interactions and developing new anticancer therapies.
Properties
Molecular Formula |
C20H16O7 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12?,20-/m0/s1 |
InChI Key |
ZUFQFGSMHXKORU-UDRWWJRQSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |
Origin of Product |
United States |
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